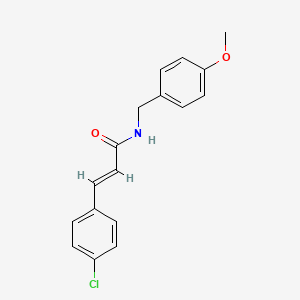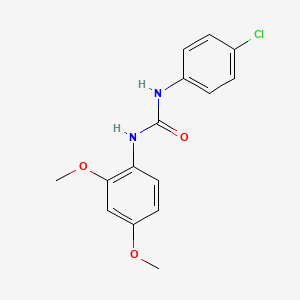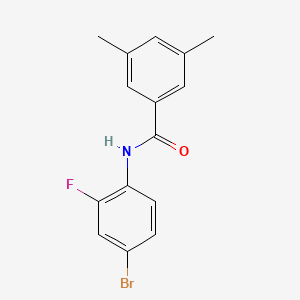![molecular formula C16H18O5 B5886847 ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5886847.png)
ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as coumarin-3-acetic acid ethyl ester, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the coumarin family and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects through various mechanisms. For instance, it has been reported to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB signaling pathway, which is involved in the regulation of inflammation. Moreover, it has been shown to induce apoptosis and inhibit the proliferation of cancer cells by regulating various signaling pathways, including PI3K/Akt and MAPK/ERK. Additionally, it has been reported to improve insulin sensitivity and glucose uptake in diabetic animals by activating the AMPK signaling pathway.
Biochemical and Physiological Effects
Ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been reported to have various biochemical and physiological effects. For instance, it has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Moreover, it has been reported to reduce the levels of liver enzymes, such as ALT and AST, and improve liver function. Additionally, it has been shown to improve cognitive function by increasing the levels of acetylcholine and reducing the levels of acetylcholinesterase in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal studies. Moreover, it has been reported to have a wide range of therapeutic effects, making it a potential candidate for the development of new drugs. However, there are also some limitations to using this compound in lab experiments. For instance, its mechanism of action is not fully understood, and more studies are needed to elucidate its therapeutic potential. Additionally, its efficacy and safety in humans have not been fully established.
Orientations Futures
There are several future directions for the research on ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One potential area of research is the development of new drugs based on this compound. It has been reported to have a wide range of therapeutic effects, and more studies are needed to determine its efficacy and safety in humans. Another area of research is the elucidation of its mechanism of action. More studies are needed to understand how this compound exerts its therapeutic effects and to identify its molecular targets. Furthermore, more studies are needed to explore the potential of this compound in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases.
Méthodes De Synthèse
Ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized using different methods. One of the most common methods is the Knoevenagel condensation reaction between coumarin-3-carboxylic acid and ethyl bromoacetate in the presence of a base. This reaction yields ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate as the final product. Other methods include the reaction of coumarin-3-carboxylic acid with ethyl chloroformate or ethyl acetoacetate.
Applications De Recherche Scientifique
Ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties. This compound has also been shown to have a neuroprotective effect and can improve cognitive function. Furthermore, it has been reported to have antioxidant and hepatoprotective activities.
Propriétés
IUPAC Name |
ethyl 2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-4-11-8-14(17)21-16-10(3)13(7-6-12(11)16)20-9-15(18)19-5-2/h6-8H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNQZXXJYCHYPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl [5-(isobutyrylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5886781.png)

![ethyl 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5886792.png)
![3-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5886793.png)

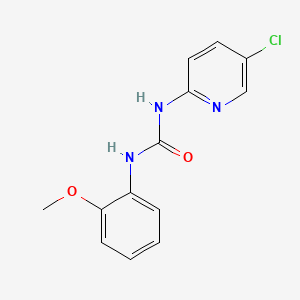
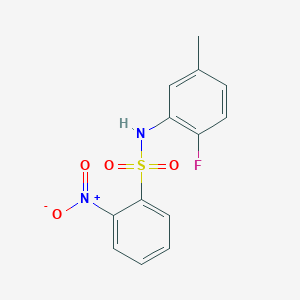
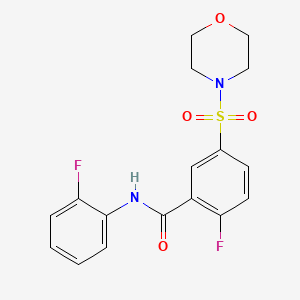
![5-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B5886834.png)
